molecular formula C13H13N3O3 B15001469 2-amino-1-(2,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

2-amino-1-(2,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B15001469
M. Wt: 259.26 g/mol
InChI Key: ZHTJZENRMJYSTR-UHFFFAOYSA-N
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Description

2-amino-1-(2,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, a dimethoxyphenyl group, a pyrrole ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate, which then undergoes cyclization and subsequent reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonitrile group to an amine.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-amino-1-(2,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(2,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(2,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups and the resulting chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

5-amino-1-(2,4-dimethoxyphenyl)-2-oxo-3H-pyrrole-4-carbonitrile

InChI

InChI=1S/C13H13N3O3/c1-18-9-3-4-10(11(6-9)19-2)16-12(17)5-8(7-14)13(16)15/h3-4,6H,5,15H2,1-2H3

InChI Key

ZHTJZENRMJYSTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)CC(=C2N)C#N)OC

Origin of Product

United States

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